

Application Notes and Protocols: Dosing and Administration of (2S,4R)-DS89002333 in Mice

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Introduction

(2S,4R)-DS89002333 is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A, cAMP-activated, alpha catalytic subunit (PRKACA).[1] The primary research application for this compound is in the study of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by a specific DNAJB1-PRKACA gene fusion.[1][2] This fusion protein is a key driver of tumor growth, making its inhibition a promising therapeutic strategy.[3][4] In preclinical studies, DS89002333 has demonstrated anti-tumor activity in a patient-derived xenograft (PDX) model of FL-HCC.[1][2]

These application notes provide a detailed protocol for the preparation and oral administration of **(2S,4R)-DS89002333** to mice, based on established methodologies for similar in vivo studies. The provided dosing and treatment schedules are representative and should be optimized for specific experimental designs.

Quantitative Data Summary

The following table summarizes the key quantitative data for **(2S,4R)-DS89002333**. In vivo efficacy data is representative and should be determined experimentally.

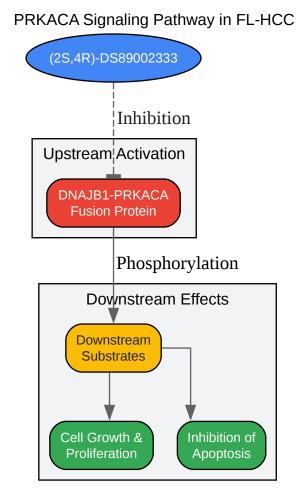


Parameter	Value	Reference
Target	PRKACA	[1]
IC50 (PRKACA)	0.3 nM	[1]
Administration Route	Oral	[1]
Vehicle Formulation	10% DMSO, 90% Corn Oil	N/A
Representative Dose	10 - 50 mg/kg	N/A
Representative Schedule	Once daily (QD)	N/A
Tumor Growth Inhibition	Experimentally Determined	N/A

Signaling Pathway

(2S,4R)-DS89002333 inhibits the catalytic activity of PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive activation of the PKA signaling pathway. Inhibition of PRKACA by **(2S,4R)-DS89002333** is expected to block the phosphorylation of downstream substrates, thereby mitigating the oncogenic effects of the fusion protein.





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PRKACA Signaling Pathway in FL-HCC

Experimental Protocols Formulation of (2S,4R)-DS89002333 for Oral Administration

This protocol describes the preparation of a 10 mg/mL stock solution and a final dosing solution in a vehicle suitable for oral gavage in mice.

Materials:

- (2S,4R)-DS89002333 powder
- · Dimethyl sulfoxide (DMSO), sterile



- · Corn oil, sterile
- Sterile microcentrifuge tubes
- · Sterile syringes and needles

Procedure:

- Prepare a 10 mg/mL stock solution:
 - Weigh the required amount of (2S,4R)-DS89002333 powder.
 - Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mg/mL.
 - Vortex or sonicate briefly to ensure complete dissolution.
- Prepare the final dosing solution:
 - In a sterile tube, add the required volume of the 10 mg/mL stock solution.
 - \circ Add sterile corn oil to make up the final volume, such that the final concentration of DMSO is 10%. For example, to prepare 1 mL of dosing solution, add 100 μ L of the 10 mg/mL stock solution to 900 μ L of corn oil.
 - Vortex thoroughly to create a uniform suspension.
- Storage:
 - The stock solution in DMSO can be stored at -20°C for short periods.
 - The final dosing solution should be prepared fresh daily.

In Vivo Efficacy Study in an FL-HCC Patient-Derived Xenograft (PDX) Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of **(2S,4R)-DS89002333** in a mouse PDX model of FL-HCC.



Animal Model:

• Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

Experimental Workflow:

In Vivo Efficacy Study Workflow Tumor Implantation FL-HCC PDX fragments) **Tumor Growth Monitoring** (to ~100-200 mm³) Randomization into **Treatment Groups** Daily Oral Gavage (Vehicle or DS89002333) Tumor Volume & Body Weight Measurement (2-3x/week) Study Endpoint (e.g., Tumor Volume >1500 mm³) Data Analysis (Tumor Growth Inhibition)

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In Vivo Efficacy Study Workflow



Procedure:

- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously implant small fragments of FL-HCC PDX tissue into the flank of each mouse.
- · Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
 - When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Dosing and Administration:
 - Administer (2S,4R)-DS89002333 or vehicle control daily via oral gavage.
 - The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
- Monitoring and Endpoints:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the animals for any signs of toxicity.
 - The study endpoint may be a predetermined tumor volume (e.g., 1500 mm³) or a specific study duration.
- Data Analysis:
 - Calculate the mean tumor volume for each group at each measurement point.



 Determine the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Concluding Remarks

(2S,4R)-DS89002333 is a valuable research tool for investigating the role of the PRKACA signaling pathway in FL-HCC. The protocols provided herein offer a framework for conducting in vivo studies to assess its therapeutic potential. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

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